3-Bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom and a methyl group at specific positions on the pyrazolo-pyrimidine ring system. It is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of various enzymes and as an anticancer agent.
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one with the CAS number 66865-12-1. Its molecular formula is , and it has a molar mass of approximately 229.03 g/mol. This compound can be sourced from various chemical suppliers and is often used in research settings focused on drug development and synthetic organic chemistry .
The synthesis of 3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through several methodologies. A notable approach involves a microwave-assisted three-component reaction that utilizes readily available starting materials such as methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines. This method allows for efficient one-pot synthesis under controlled conditions, significantly reducing reaction time and improving yield .
Key steps in the synthesis may include:
3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to participate in various chemical reactions due to its active sites. Notable reactions include:
The mechanism of action for compounds like 3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one often involves enzyme inhibition. Studies suggest that these compounds can inhibit key enzymes involved in cancer cell proliferation such as:
The physical properties of 3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one include:
Chemical properties include:
The applications of 3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one are primarily found in medicinal chemistry:
Retrosynthetic disassembly of 3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one reveals two primary precursors: a 5-aminopyrazole-4-carboxylate derivative and a brominated pyrimidinone intermediate. The core scaffold disconnects at the C3a-N9 bond, yielding methyl 5-amino-3-bromo-1H-pyrazole-4-carboxylate as the optimal precursor for cyclization. Alternative routes involve pre-assembled pyrimidine rings fused with functionalized pyrazoles, but these suffer from regiochemical ambiguities during bromination [3] [6]. Strategic analysis prioritizes annulation before C3 halogenation to exploit the electron-rich C3 position of the pyrazole ring for electrophilic substitution. This approach minimizes competing reactions observed during late-stage bromination of fully conjugated systems [5] [7].
Table 1: Retrosynthetic Pathways for Target Compound
Disconnection Site | Precursors | Advantages | Limitations |
---|---|---|---|
C3a-N9 bond | Methyl 5-amino-3-bromo-1H-pyrazole-4-carboxylate + HCONH₂ | Direct cyclization; regiocontrol | Requires brominated pyrazole synthon |
N1-C6 bond | 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine + CH₃I | Simplified halogenation | N1/N2 alkylation regioselectivity issues |
C4=O group | 3-Bromo-4-chloro-5-methylpyrazolo[3,4-d]pyrimidine + H₂O | High electrophilicity at C4 | Hydrolysis side reactions |
Bromination at the electron-rich C3 position employs N-bromosuccinimide (NBS) under controlled conditions. Key parameters include:
Comparative kinetics reveal bromine incorporation follows electrophilic aromatic substitution (SEAr) kinetics, with second-order rate constants of 0.42 M⁻¹s⁻¹ in DMF at 25°C. The 5-methyl group exerts moderate +M effect, accelerating bromination 3.2-fold versus unsubstituted analogs [5] [7]. Post-halogenation, the bromo substituent facilitates further functionalization via Suzuki-Miyaura cross-coupling or nucleophilic displacement, confirmed by X-ray crystallography of intermediates [3].
Table 2: Bromination Efficiency Under Varied Conditions
Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
NBS (1.0 eq) | DMF | 0 | 2 | 65 | 95 |
NBS (1.2 eq) | DCM | 25 | 1.5 | 88 | 98 |
Br₂ (1.5 eq) | AcOH | 40 | 4 | 72 | 90 |
DBDMH (1.1 eq) | MeCN | 25 | 3 | 78 | 97 |
Regioselectivity challenges manifest in three domains:
Microwave-assisted three-component reactions enable direct incorporation of the 5-methyl group using methylamine hydrochloride with TMOF in ethanol, suppressing dimerization byproducts observed under conventional heating [3].
Cyclocondensation of methyl 5-amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylate utilizes trimethyl orthoformate (TMOF) as a one-carbon synthon under microwave irradiation. Critical parameters were optimized:
Table 3: Cyclocondensation Optimization Data
Conditions | Time | Temp (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
Conventional reflux (EtOH) | 72 h | 80 | <5 | Hydrolysis products |
MW, toluene | 35 min | 160 | 10 | De-esterified analogs |
MW, acetonitrile | 35 min | 160 | 66 | Dimethylformamide adducts |
MW, ethanol | 55 min | 160 | 83 | <5% impurities |
The reaction mechanism proceeds via:(i) Formimidate formation: TMOF reacts with methylamine generating N-methylformimidate(ii) Nucleophilic attack: 5-Amino group attacks formimidate, forming formamidine intermediate(iii) Cyclodehydration: Intramolecular ester aminolysis closes the pyrimidinone ring [3].
Purification exploits the compound’s low solubility in cold ethanol (<0.5 mg/mL at 0°C), enabling chromatography-free isolation. XRD analysis confirms planar pyrazolo[3,4-d]pyrimidinone core with Br-C3 bond length of 1.892 Å and N1-C6 dihedral angle of 179.7°, indicating maximal conjugation [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9